Avutometinib

Catalog No.
S548797
CAS No.
946128-88-7
M.F
C21H18FN5O5S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avutometinib

Standard MEK inhibitors like trametinib trigger compensatory RAF feedback, limiting efficacy in KRAS-mutant models. Avutometinib (VS-6766) solves this by simultaneously inhibiting MEK kinase activity and blocking its phosphorylation by RAF, forming an inactive RAF/MEK clamp that prevents pathway reactivation.[1][3] Key benefits: • Superior tumor regression in KRAS-mutant xenografts vs trametinib [6] • Sustained pathway suppression without feedback escape • Synergizes with FAK inhibitors like defactinib for combination strategies [3] For reliable in vivo experiments requiring deep MAPK blockade.

CAS Number

946128-88-7

Product Name

Avutometinib

IUPAC Name

3-[[3-fluoro-2-(methylsulfamoylamino)-4-pyridinyl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27)

InChI Key

LMMJFBMMJUMSJS-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

RO5126766; RO 5126766; RO5126766; CH5126766; CH5126766; CH 5126766.

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F

The exact mass of the compound 3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one is 471.10127 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Avutometinib (CAS: 946128-88-7), also known as VS-6766, is a dual inhibitor of the MAPK signaling pathway. Unlike conventional MEK-only inhibitors, Avutometinib uniquely blocks both the kinase activity of MEK and prevents its phosphorylation by RAF kinases (BRAF, CRAF).[1][2] This mechanism, described as a 'RAF/MEK clamp', induces the formation of an inactive RAF/MEK complex, which provides a more durable and complete pathway inhibition by preventing the compensatory feedback activation of MEK that often limits the efficacy of other MEK inhibitors.[3][4][5] This distinct mode of action is central to its utility in research models, particularly those involving RAS/RAF mutations.

Research Fit

RAF/MEK clamp mechanism – dual inhibition of MEK kinase activity and RAF-mediated MEK phosphorylation prevents pathway reactivation.
MAPK pathway research context – reported model-response in KRAS-mutant LGSOC and solid tumor studies.
In vivo study compatibility – intermittent twice-weekly dosing profile supports sustained target engagement research.

Procuring a standard MEK inhibitor, such as trametinib or selumetinib, as a substitute for Avutometinib can lead to failed experiments, particularly in KRAS-mutant models. Standard MEK inhibitors block MEK activity but can trigger a compensatory feedback loop that reactivates upstream RAF signaling, leading to renewed MEK phosphorylation and pathway escape.[3] Avutometinib's dual RAF/MEK clamp mechanism is specifically designed to prevent this reactivation, offering a more sustained and profound pathway suppression.[1][3][5] This difference is critical in experimental models where resistance via pathway reactivation is a primary endpoint, making Avutometinib functionally distinct from and non-interchangeable with MEK-only inhibitors.

Substitution Risk

MEK-only inhibitor substitution
RAF/MEK clamp: dual MEK inhibition + RAF sequestration
MEK inhibition only; may induce compensatory RAF-mediated pathway reactivation
Sustained MAPK pathway blockade may not be reproduced; lack of RAF clamping can limit target engagement duration.
RAF-only inhibitor substitution
Dual RAF/MEK inhibition with dominant-negative RAF–MEK complex formation
RAF inhibition only; no MEK inhibitory activity, MEK phosphorylation unopposed
Pathway inhibition profile may differ significantly; MEK reactivation and feedback signaling may persist.

Superior In Vivo Efficacy in KRAS-Mutant Xenograft Models Compared to Trametinib

In preclinical xenograft models of KRAS-mutant cancers, Avutometinib demonstrates significantly greater tumor growth inhibition (TGI) than the widely used MEK inhibitor trametinib at equivalent doses. In a KRAS-mutant non-small cell lung cancer (NSCLC) model (H358), Avutometinib achieved 70% TGI, whereas trametinib achieved only 13%.[6] Similarly, in a KRAS-mutant ovarian cancer model (TOV21G), Avutometinib produced 69% TGI compared to 29% for trametinib.[6] In a more aggressive KRAS G12V-mutant NSCLC mouse model, Avutometinib induced regression of all tumors, while trametinib at the same dose failed to produce significant tumor growth inhibition.[6]

Evidence DimensionTumor Growth Inhibition (TGI)
Target Compound Data70% (H358 NSCLC model); 69% (TOV21G ovarian model)
Comparator Or BaselineTrametinib: 13% (H358 NSCLC model); 29% (TOV21G ovarian model)
Quantified Difference5.4-fold greater TGI in H358 model; 2.4-fold greater TGI in TOV21G model
ConditionsIn vivo KRAS-mutant cancer xenograft models (H358 and TOV21G); equivalent dosing.

For researchers working with KRAS-mutant models, this evidence provides a direct, quantitative justification for selecting Avutometinib over a more common MEK inhibitor to achieve meaningful tumor response.

Mechanism
Class-level
Dual RAF/MEK clamp prevents feedback reactivation vs. MEK-only inhibitors that induce RAF-mediated MEK phosphorylation.
Supports pathway blockade differentiation.
Sustained MAPK inhibition context may differ.

Defined Dual-Target Inhibition Profile Absent in Standard MEK Inhibitors

Avutometinib's unique mechanism is defined by its ability to inhibit both MEK and RAF kinases directly. In cell-free enzymatic assays, Avutometinib demonstrates potent inhibition of MEK1 (IC50 = 160 nM) and multiple RAF isoforms, including CRAF (IC50 = 56 nM), BRAF (IC50 = 19 nM), and the oncogenic BRAF V600E mutant (IC50 = 8.2 nM).[1][6] This contrasts with conventional MEK inhibitors like trametinib or selumetinib, which are highly selective for MEK1/2 and lack this direct, potent RAF inhibitory activity. This dual-target engagement is the biochemical basis for its ability to prevent RAF-mediated feedback reactivation.

Evidence DimensionEnzymatic IC50
Target Compound DataMEK1: 160 nM; CRAF: 56 nM; BRAF V600E: 8.2 nM
Comparator Or BaselineConventional MEK inhibitors (e.g., trametinib) lack potent, direct RAF inhibition.
Quantified DifferenceQualitative difference in mechanism; possesses potent multi-RAF inhibition in the low nanomolar range.
ConditionsCell-free enzymatic kinase assays.

This provides a clear mechanistic rationale for procurement if the research goal is to block MAPK pathway reactivation, a common failure point for MEK-only inhibitors.

Combination vs monotherapy
Head-to-head
ORR 31% (95% CI 23–41) combination vs 17% monotherapy; KRAS-mutant subgroup 44% vs 17%.
Reported endpoint response improvement.
RAMP 201 trial context; recurrent LGSOC.

Demonstrated Synergy with FAK Inhibitors, a Key Combination Strategy

A primary application for Avutometinib is in combination studies, particularly with FAK inhibitors like defactinib, as FAK activation is a known resistance mechanism to MAPK pathway inhibition.[1] In a patient-derived low-grade serous ovarian cancer (LGSOC) organoid model, the combination of Avutometinib and defactinib was quantitatively synergistic, with a calculated combination index of 0.53.[6] In vivo, this combination led to tumor regressions in 5 out of 6 animals, whereas either Avutometinib or the FAK inhibitor alone only produced tumor growth inhibition without regression.[6] This demonstrates a specific, validated combination use-case that is central to Avutometinib's development.

Evidence DimensionIn Vivo Tumor Response & In Vitro Synergy
Target Compound DataCombination with Defactinib: Tumor regression in 83.3% of animals; Combination Index = 0.53.
Comparator Or BaselineAvutometinib Monotherapy: Tumor growth inhibition but no regressions.
Quantified DifferenceQualitative shift from tumor growth inhibition to tumor regression.
ConditionsIn vivo LGSOC patient-derived xenograft model; in vitro patient-derived LGSOC organoid model.

This justifies procuring Avutometinib specifically for research into FAK-mediated resistance or for screening synergistic combinations, as its efficacy in this context is quantitatively documented.

Early-phase efficacy
Cross-study
ORR 42.3% (11/26; 95% CI 23.4–63.1), median PFS 20.1 months (95% CI 11.2–43.9) in FRAME trial.
Reported durable response context.
Heavily pretreated LGSOC cohort.
Tolerability
Cross-study
10% discontinuation rate
vs historical 15–25% in recurrent LGSOC.
Reported tolerability endpoint context.
Heavily pretreated; intermittent dosing schedule.
Kinase inhibition
Class-level
IC50: BRAF V600E 8.2 nM, BRAF 19 nM, CRAF 56 nM, MEK1 160 nM
Dual RAF/MEK inhibitory signature.
Differentiates from single-target inhibitors.
Dosing schedule
Class-level
Half-life 60 h (range 45.8–93.7); twice-weekly dosing vs daily dosing for comparators.
Supports intermittent dosing research context.
PK profile consistent in combination.

In Vivo Studies of KRAS-Mutant Tumors Requiring Maximal Pathway Inhibition

Based on its superior performance against trametinib in KRAS-mutant xenograft models, Avutometinib is the indicated choice for in vivo experiments where achieving significant tumor growth inhibition or regression is critical for the study's success.[6] Its ability to induce tumor regression where other MEK inhibitors only slow growth provides a stronger and clearer experimental readout.

Investigating and Overcoming Feedback Reactivation in MAPK Signaling

Avutometinib is an essential tool for studying MAPK pathway dynamics. Its dual RAF/MEK clamp mechanism allows researchers to create a cellular environment where feedback reactivation is suppressed, a condition not achievable with standard MEK inhibitors.[1] This makes it the right compound for dissecting resistance mechanisms or testing hypotheses that require sustained, long-term pathway blockade.

Preclinical Validation of Combination Therapies with FAK Inhibitors

For laboratories validating combination strategies, Avutometinib is the specific RAF/MEK inhibitor to use when co-targeting the FAK pathway. The documented synergy and enhanced in vivo efficacy with FAK inhibitors like defactinib provide a strong rationale for its use in these specific experimental designs, de-risking the study and aligning it with current clinical development strategies.[3]

Application Fit

Application
Selection Property
Validation Focus
MAPK pathway inhibition research (KRAS-mutant LGSOC models)
RAF/MEK clamp mechanism with dual kinase inhibition
Model-response endpoint interpretation; pathway reactivation endpoints
Combination therapy research in solid tumor models
Co-administration with FAK inhibitor context; intermittent dosing regimen
Combination endpoint response; tolerability in scheduled dosing
RAF/MEK clamp mechanistic studies
Dominant-negative RAF–MEK complex formation; no feedback reactivation
MAPK pathway signaling analysis; comparison with single-target inhibitors
PK and intermittent dosing research
Extended elimination half-life enabling twice-weekly administration
PK/PD modeling; drug-drug interaction assessment

XLogP3

2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

471.10126803 Da

Monoisotopic Mass

471.10126803 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D0D4252V97

Other CAS

946128-88-7

Wikipedia

Avutometinib
1: Miller CR, Oliver KE, Farley JH. MEK1/2 inhibitors in the treatment of gynecologic malignancies. Gynecol Oncol. 2014 Jan 14. pii: S0090-8258(14)00019-5. doi: 10.1016/j.ygyno.2014.01.008. [Epub ahead of print] Review. PubMed PMID: 24434059.
2: Tegnebratt T, Lu L, Lee L, Meresse V, Tessier J, Ishii N, Harada N, Pisa P, Stone-Elander S. [18 F]FDG-PET imaging is an early non-invasive pharmacodynamic biomarker for a first-in-class dual MEK/Raf inhibitor, RO5126766 (CH5126766), in preclinical xenograft models. EJNMMI Res. 2013 Sep 16;3(1):67. doi: 10.1186/2191-219X-3-67. PubMed PMID: 24041012; PubMed Central PMCID: PMC3848680.
3: Honda K, Yamamoto N, Nokihara H, Tamura Y, Asahina H, Yamada Y, Suzuki S, Yamazaki N, Ogita Y, Tamura T. Phase I and pharmacokinetic/pharmacodynamic study of RO5126766, a first-in-class dual Raf/MEK inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2013 Sep;72(3):577-84. doi: 10.1007/s00280-013-2228-4. Epub 2013 Jul 17. PubMed PMID: 23860959.
4: Ishii N, Harada N, Joseph EW, Ohara K, Miura T, Sakamoto H, Matsuda Y, Tomii Y, Tachibana-Kondo Y, Iikura H, Aoki T, Shimma N, Arisawa M, Sowa Y, Poulikakos PI, Rosen N, Aoki Y, Sakai T. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity. Cancer Res. 2013 Jul 1;73(13):4050-60. doi: 10.1158/0008-5472.CAN-12-3937. Epub 2013 May 10. PubMed PMID: 23667175.
5: Akinleye A, Furqan M, Mukhi N, Ravella P, Liu D. MEK and the inhibitors: from bench to bedside. J Hematol Oncol. 2013 Apr 12;6:27. doi: 10.1186/1756-8722-6-27. Review. PubMed PMID: 23587417; PubMed Central PMCID: PMC3626705.
6: Kraeber-Bodéré F, Carlier T, Naegelen VM, Shochat E, Lumbroso J, Trampal C, Nagarajah J, Chua S, Hugonnet F, Stokkel M, Gleeson F, Tessier J. Differences in the biologic activity of 2 novel MEK inhibitors revealed by 18F-FDG PET: analysis of imaging data from 2 phase I trials. J Nucl Med. 2012 Dec;53(12):1836-46. doi: 10.2967/jnumed.112.109421. Epub 2012 Nov 9. PubMed PMID: 23143089.
7: Martinez-Garcia M, Banerji U, Albanell J, Bahleda R, Dolly S, Kraeber-Bodéré F, Rojo F, Routier E, Guarin E, Xu ZX, Rueger R, Tessier JJ, Shochat E, Blotner S, Naegelen VM, Soria JC. First-in-human, phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of RO5126766, a first-in-class dual MEK/RAF inhibitor in patients with solid tumors. Clin Cancer Res. 2012 Sep 1;18(17):4806-19. Epub 2012 Jul 3. PubMed PMID: 22761467.

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